molecular formula C11H9N5 B7049025 6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile

6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile

Cat. No.: B7049025
M. Wt: 211.22 g/mol
InChI Key: CNPYFSZKBVVDOX-UHFFFAOYSA-N
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Description

6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-4-ylmethylamino group and a carbonitrile group. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile typically involves the reaction of pyridazine derivatives with pyridin-4-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on a halogenated pyridazine precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂, Pd/C

    Substitution: NaH, halogenated pyridazine derivatives

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce various hydrogenated pyridazine compounds .

Scientific Research Applications

6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Pyrimidine: A similar diazine compound with nitrogen atoms at the 1 and 3 positions.

Uniqueness

6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a pyridin-4-ylmethylamino group and a carbonitrile group makes it a versatile compound for various applications .

Properties

IUPAC Name

6-(pyridin-4-ylmethylamino)pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-7-10-1-2-11(16-15-10)14-8-9-3-5-13-6-4-9/h1-6H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPYFSZKBVVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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